2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide
Overview
Description
“2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide” is also known as RN-1734 . It is a novel, selective TRPV4 antagonist . The IC50 values are 2.3, 3.2, and 5.9μM for hTRPV4, rTRPV4, and mTRPV4 receptors respectively . It displays selectivity for TRPV4 over other TRP channels .
Molecular Structure Analysis
The empirical formula of “this compound” is C14H22Cl2N2O2S . Its molecular weight is 353.31 Da . The SMILES string representation isClC1=C(S(N(C(C)C)CCNC(C)C)(=O)=O)C=CC(Cl)=C1
. Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Aziridines: Research demonstrated the synthesis of stable compounds through reactions involving dichloro-1-azaallylic anions and N-sulfonylaldimines, leading to products that could be hydrolyzed or cyclized into aziridines. These compounds represent a novel class of stable 2-chloroaziridines with potential applications in chemical synthesis and drug development (Giubellina et al., 2006).
Compatibility Studies
- Drug-Excipient Compatibility: Differential scanning calorimetry (DSC) was used in the pre-formulation of tablets to determine the compatibility between chlorpropamide, a compound with a similar sulfonylurea group, and various excipients. This study aids in understanding the physical and chemical stability of drug formulations (Freire et al., 2009).
Structural and Molecular Analysis
- Sterically Hindered Isomeric Forms: The synthesis and molecular structure analysis of sterically hindered isomeric forms of benzenesulfonamide compounds reveal insights into their stereochemical properties and reaction kinetics. These findings can inform the design of new molecules with specific chemical behaviors (Rublova et al., 2017).
Synthetic Applications and Metalation
- Synthetic and Metalation Applications: The capabilities of benzenesulfonamide as a Directed Metalation Group (DMG) were explored, highlighting its applications in heterocyclic synthesis, rearrangements, and cross-coupling reactions. This research opens pathways for developing novel synthetic routes in organic chemistry (Familoni, 2002).
Solubility and Dissolution Properties
- Solubility and Thermodynamics: The solubility of Benzenesulfonamide (BSA) in various solvents was systematically determined, providing critical data for the development of separation and reaction processes in the chemical industry. This study offers insights into the dissolution properties of BSA, facilitating its application in various chemical processes (Li et al., 2019).
Mechanism of Action
Target of Action
RN-1734 is a selective antagonist of the TRPV4 channel . The TRPV4 (Transient Receptor Potential Vanilloid 4) channel is a non-selective cation channel that is mostly permeable to calcium (Ca2+), which participates in intracellular Ca2+ handling in various cells .
Mode of Action
RN-1734 works by completely antagonizing the activation of the TRPV4 channel mediated by 4αPDD . It has comparable, low micromolar IC50s for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .
Biochemical Pathways
The TRPV4 channel is involved in a variety of physiological processes, including inflammation . RN-1734’s antagonistic action on the TRPV4 channel can affect these processes. For instance, it has been shown to decrease the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) .
Pharmacokinetics
It is soluble in dmso up to 50mm , which may have implications for its bioavailability.
Result of Action
RN-1734 has been shown to have several effects at the molecular and cellular level. It clearly decreases the production of TNF-α and IL-1β without altering the number of olig2-positive cells . In a study using a demyelination mouse model, RN-1734 significantly reversed the decrease in CNP protein and improved myelination .
properties
IUPAC Name |
2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZMEAZAIFMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394046 | |
Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946387-07-1 | |
Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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